

Spectroscopic Profile of 5,6,7,8-Tetrahydroquinazolin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5,6,7,8-Tetrahydroquinazolin-2-amine

Cat. No.: B1267377

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5,6,7,8-Tetrahydroquinazolin-2-amine** (CAS No. 2305-85-3). Due to the limited availability of published experimental spectra for this specific molecule, this document presents a representative dataset synthesized from the analysis of closely related tetrahydroquinazoline derivatives. These data serve as a valuable reference for the characterization of this compound and its analogs in research and development settings.

Chemical Structure and Properties

5,6,7,8-Tetrahydroquinazolin-2-amine is a bicyclic heterocyclic compound with the molecular formula C₈H₁₁N₃ and a molecular weight of 149.19 g/mol. [1] Its structure consists of a dihydropyrimidine ring fused to a cyclohexane ring. The presence of an amine group at the 2-position makes it a key intermediate in the synthesis of various biologically active molecules.

Spectroscopic Data Summary

The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for **5,6,7,8-Tetrahydroquinazolin-2-amine**. This data is compiled based on the analysis of published spectra of similar tetrahydroquinazoline structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.5 - 7.0	br s	2H	-NH ₂
~7.5	s	1H	H-4
~2.5 - 2.7	m	4H	H-5, H-8
~1.7 - 1.9	m	4H	H-6, H-7

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~160	C-2
~158	C-8a
~150	C-4
~115	C-4a
~30	C-8
~25	C-5
~22	C-6, C-7

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3250	Strong, Broad	N-H stretch (amine)
2940 - 2830	Medium	C-H stretch (aliphatic)
1650 - 1580	Strong	N-H bend (amine)
1580 - 1490	Medium	C=N stretch
1470 - 1430	Medium	C-H bend (aliphatic)
1250 - 1020	Medium	C-N stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Predicted)

m/z	Ion
149	[M] ⁺
150	[M+H] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for quinazoline derivatives. These can be adapted for the specific analysis of **5,6,7,8-Tetrahydroquinazolin-2-amine**.

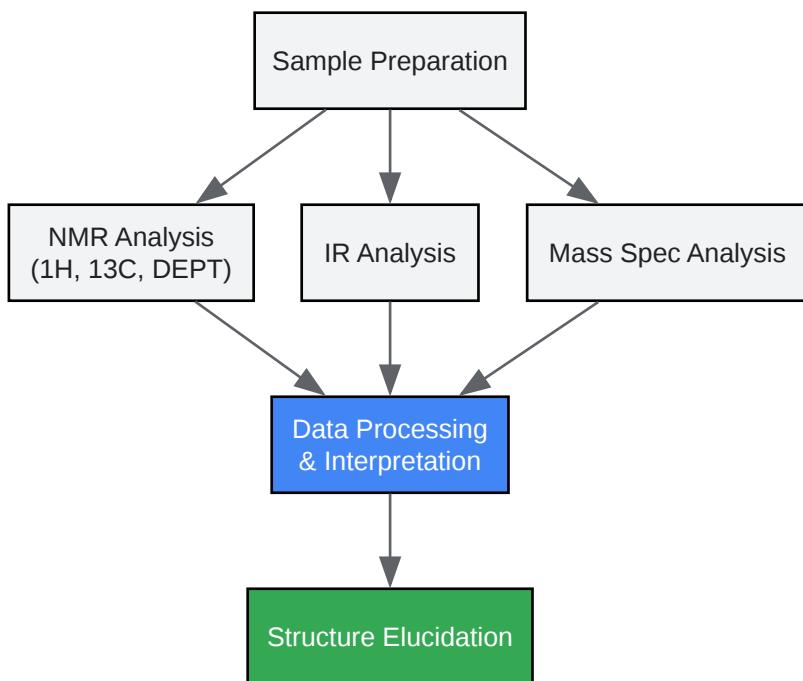
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters.

- ^{13}C NMR Acquisition: Acquire the carbon NMR spectrum. A DEPT-135 experiment can be performed to aid in the assignment of carbon signals.[2][3]
- Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids), or use an ATR-FTIR spectrometer for direct analysis of the solid.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[4]
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.


Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Instrumentation: Employ a mass spectrometer capable of high-resolution mass analysis.
- Data Acquisition: Acquire the mass spectrum, ensuring accurate mass measurement of the molecular ion and major fragment ions.
- Data Analysis: Determine the molecular weight and deduce the fragmentation pattern to confirm the structure.[5]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Chemical Structure of 5,6,7,8-Tetrahydroquinazolin-2-amine

The diagram below shows the chemical structure of the target compound.

Caption: Structure of 5,6,7,8-Tetrahydroquinazolin-2-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. anexib.com [anexib.com]
- 2. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]
- 4. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 5,6,7,8-Tetrahydroquinazolin-2-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267377#spectroscopic-data-nmr-ir-mass-spec-of-5-6-7-8-tetrahydroquinazolin-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com